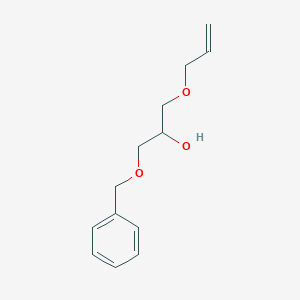

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Übersicht

Beschreibung

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is an organic compound with the molecular formula C9H18O3 It is a derivative of propanol, featuring phenylmethoxy and propenyloxy groups attached to the propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol typically involves the reaction of 2-propanol with phenylmethanol and allyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenylmethoxy and propenyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- C : 13

- H : 16

- O : 3

Key Properties

- Molecular Weight : Approximately 220.27 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone, but less soluble in water.

Organic Synthesis

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is primarily utilized in organic synthesis. Its ability to act as an intermediate allows for the formation of various other compounds, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Pharmaceuticals

Recent studies have demonstrated the use of this compound as a precursor in synthesizing novel pharmaceutical agents. For example, researchers have explored its role in creating anti-inflammatory drugs by modifying the propenyloxy group to enhance biological activity.

Polymer Chemistry

The compound has also been investigated for its potential use in polymer chemistry. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study: Development of Biodegradable Polymers

A significant application is found in the creation of biodegradable polymers. By incorporating this compound into polymer matrices, researchers have reported improved degradation rates and environmental compatibility compared to traditional plastics.

Agricultural Chemistry

In agricultural chemistry, this compound has shown promise as a key ingredient in developing herbicides and pesticides. Its structural characteristics enable it to interact effectively with biological systems, enhancing efficacy while minimizing environmental impact.

Case Study: Herbicide Formulation

Studies have indicated that formulations containing this compound exhibit increased herbicidal activity against specific weed species, thus improving crop yields while reducing chemical runoff.

Table 1: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Anti-inflammatory drug synthesis |

| Polymer Chemistry | Component for polymerization | Development of biodegradable polymers |

| Agricultural Chemistry | Ingredient in herbicides and pesticides | Enhanced efficacy against weeds |

Wirkmechanismus

The mechanism of action of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy and propenyloxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)-

- 2-Propanol, 1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol

Uniqueness

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is unique due to its specific combination of phenylmethoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, also known by its CAS number 83016-75-5, is a chemical compound with potential biological activities. This article explores its synthesis, chemical properties, and biological effects, including antimicrobial, antioxidant, and cytotoxic activities.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- CAS Number : 83016-75-5

The compound is synthesized through a reaction involving 3-allyloxy-1,2-propanediol and benzyl bromide, yielding a high purity product under controlled conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, antioxidant, and its effects on cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular:

- Gram-negative bacteria : Effective against Escherichia coli.

- Gram-positive bacteria : Showed activity against Staphylococcus aureus and Staphylococcus epidermidis.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit bacterial growth effectively at low concentrations .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using several assays. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers. The following table summarizes the results from various antioxidant assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15.2 |

| ABTS Scavenging | 12.8 |

| FRAP Assay | 18.5 |

These results indicate that the compound has a potent antioxidant capacity, comparable to established antioxidants .

Cytotoxicity Studies

Cytotoxic effects have been investigated in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity:

- MCF-7 Cells : IC50 values ranged from 20 to 30 µg/mL.

- HeLa Cells : IC50 values were slightly higher, ranging from 25 to 35 µg/mL.

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antimicrobial Efficacy : A study conducted on the efficacy of various phenolic compounds found that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in preventing infections associated with biofilms.

- Antioxidant Mechanism : An investigation into the mechanisms of antioxidant action revealed that the compound reduces oxidative stress by modulating key signaling pathways involved in inflammation and apoptosis.

Eigenschaften

IUPAC Name |

1-phenylmethoxy-3-prop-2-enoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-10-13(14)11-16-9-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPBNVCDYQYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444383 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83016-75-5 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.